1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
Description
The compound 1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a tetrahydroisoquinoline (TIQ) derivative with a complex substitution pattern. Its core structure features a TIQ framework substituted with:
- A 6,7-dimethoxy group on the aromatic ring, enhancing electron density and influencing solubility.
- An N-phenyl carboxamide at position 2, contributing to hydrogen-bonding capabilities and structural rigidity.
Its structural features align with organocatalysts and bioactive molecules, though specific applications remain unconfirmed .
Properties
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-18-12-19(2)14-22(13-18)33-17-24-23-16-26(32-4)25(31-3)15-20(23)10-11-29(24)27(30)28-21-8-6-5-7-9-21/h5-9,12-16,24H,10-11,17H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIWZGJPAUOWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxy methanol. This intermediate is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable base to form the desired compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methoxy groups using reagents like sodium hydride or lithium diisopropylamide
Scientific Research Applications
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve central nervous system interactions .
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility: The target compound’s 3,5-dimethylphenoxy group may improve solubility in polar solvents compared to 2,4-dimethylphenoxy analogs () due to symmetrical electron distribution .
- Melting Points : While the target compound’s melting point is unreported, analogs with similar substituents (e.g., derivatives) exhibit values between 142–180°C, suggesting moderate thermal stability .
Biological Activity
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity, particularly focusing on its anticancer properties and interactions with various biological systems.
Synthesis
The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step organic reactions. The compound is synthesized through a series of reactions starting from appropriate halogenated precursors and substituted anilines. The synthetic route often includes key intermediates that facilitate the formation of the isoquinoline structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.50 |
| HeLa (Cervical) | 0.82 |
| A2780 (Ovarian) | 1.51 |
| K562 (Leukemia) | 2.31 |
The compound exhibited the most potent activity against MDA-MB-231 cells, suggesting a promising lead for further development in breast cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it has been suggested that tetrahydroisoquinoline derivatives can influence the expression of genes involved in cell cycle regulation and apoptosis induction .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Variations in substituents on the phenyl ring and modifications to the methoxy groups significantly affect their potency. For example:
- Dimethyl substitutions on the phenyl ring enhance binding affinity to target proteins.
- Methoxy groups at positions 6 and 7 are essential for maintaining biological activity.
These findings indicate that careful modification of the molecular structure can lead to improved therapeutic profiles .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Case Study 1 : A derivative similar to our compound was tested against a panel of cancer cell lines and showed IC50 values ranging from 0.33 to 7.10 μM across different types of cancers, indicating broad-spectrum anticancer potential .
- Case Study 2 : Research involving animal models demonstrated significant tumor reduction when treated with tetrahydroisoquinoline derivatives, supporting their potential as effective anticancer agents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this tetrahydroisoquinoline derivative can be adapted from protocols for structurally analogous compounds. For example, halogenation or alkylation steps may utilize tert-butanol as a solvent and sodium hypochlorite as an oxidizing agent . Key parameters include:
- Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.
- Catalyst selection : Use phase-transfer catalysts for heterogeneous reactions.
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Monitoring : Use thin-layer chromatography (TLC) with UV visualization and high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water) to assess purity .
Q. How can the structural integrity and purity of the compound be confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methoxy and dimethylphenoxy groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±2 ppm accuracy).
- X-ray crystallography : Resolve crystal structures to validate stereochemistry if chiral centers are present .
- HPLC-PDA : Pair HPLC with photodiode array detection to quantify impurities (<0.5% as per pharmacopeial standards) .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s reactivity and optimizing reaction pathways?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory, DFT) and information science to model reaction pathways:
- Reaction path search : Use software like Gaussian or ORCA to simulate intermediates and transition states.
- Machine learning : Train models on existing tetrahydroisoquinoline reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading).
- Feedback loops : Refine computational models using experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. How should researchers design experiments to investigate the compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., , , ) for receptor-ligand interactions.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases or GPCRs).
- In vitro assays : Perform dose-response studies in cell lines (e.g., IC determination via MTT assay) .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450 interactions .
Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental data in the compound’s synthesis?
Methodological Answer:
- Sensitivity analysis : Vary computational parameters (e.g., basis sets in DFT) to identify discrepancies in energy barriers.
- Isotope labeling : Use -labeled precursors to trace unexpected byproducts via -NMR.
- In situ monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates not predicted by simulations .
Q. What experimental approaches are critical for assessing the compound’s stability under varying pH and oxidative conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/basic conditions : Incubate in 0.1M HCl or NaOH (25°C, 24 hours) and analyze degradation products via LC-MS.
- Oxidative stress : Treat with 3% HO and monitor via UV-Vis spectroscopy for absorbance shifts.
- Light exposure : Conduct ICH Q1B photostability testing under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
